2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-14-1-6-18(22-12-14)25-20-24-16(13-29-20)11-19(27)23-15-2-4-17(5-3-15)26-7-9-28-10-8-26/h1-6,12-13H,7-11H2,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNXIUBPMJWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Amination of the Pyridine Ring: The 5-chloropyridine can be aminated using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.
Coupling of the Thiazole and Pyridine Rings: The thiazole and aminated pyridine rings are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where the morpholine reacts with an activated ester or halide derivative of the intermediate compound.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Steps:
- Preparation of Thiazole and Pyridine Intermediates : This involves using reagents like thionyl chloride and various amines.
- Coupling Reaction : The intermediates are coupled through amide bond formation.
- Purification : Techniques such as crystallization or chromatography are employed to achieve the desired purity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit bacterial growth effectively.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially targeting specific pathways involved in tumor growth.
Biochemical Studies
The compound's structure allows it to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Binding : The ability to bind to specific receptors could make it a candidate for drug development aimed at modulating receptor activity.
Material Science
Due to its unique chemical properties, the compound can also be explored in the development of new materials:
- Polymers and Coatings : Its structural features may contribute to the development of advanced materials with specific functional properties.
Case Studies
-
Anticancer Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar thiazole derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that derivatives like 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide could have comparable effects .
- Antimicrobial Activity Assessment :
-
Mechanistic Studies :
- Research focused on the mechanism of action revealed that compounds with similar structures bind to specific enzyme sites, altering their activity and leading to enhanced therapeutic effects .
Mechanism of Action
The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Compound 49 (): N-(4-Fluorobenzyl)-3,4-dimethoxy-N-((4-(4-morpholinophenyl)thiazol-2-yl)methyl)aniline Shares the 4-morpholinophenyl-thiazole motif but replaces the acetamide with a fluorobenzyl-aniline group. Physical Properties: Melting point 139.0–140.4°C; HRMS and HPLC confirm purity .
- 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide (): Contains a 4,6-bis(4-morpholinophenyl)pyridine core instead of thiazole. Activity: Potent CD73 inhibitor with total immune suppression reversion at 100 μM . Synthesis: Prepared via coupling reactions with morpholino-substituted aryl groups .
- 2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide (): Differs in pyridine (6-methyl vs. 5-chloro) and acetamide (5-methylthiazole vs. 4-morpholinophenyl). Properties: 98% purity, typically in stock for research use .
Functional Group Impact on Activity
- Morpholino Substituents: Morpholino groups (e.g., in and ) enhance solubility and target engagement in CD73 inhibitors, with partial activity observed at 10 μM .
- Chloropyridine vs. Methoxyphenyl:
The 5-chloropyridine in the target compound may improve electrophilic interactions compared to methoxy groups (e.g., in ’s 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide), which rely on hydrogen bonding .
Comparative Data Table
Key Research Findings
- Morpholino Derivatives: Compounds with 4-morpholinophenyl groups (e.g., ) show enhanced activity in CD73 inhibition, suggesting the target compound may share similar pharmacokinetic advantages .
- Thiazole vs. Pyridine Cores: Thiazole-based analogs () are more common in CETP or kinase inhibition, while pyridine-thioacetamides () excel in immune modulation .
- Substituent Effects: Chlorine (electron-withdrawing) in the target compound may improve binding affinity compared to methyl or methoxy groups (electron-donating) in analogs .
Biological Activity
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a complex organic molecule notable for its potential biological activity. This compound integrates diverse structural motifs, including a thiazole ring, a chlorinated pyridine moiety, and an acetamide group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Unique Features
The presence of the chlorine atom in the pyridine ring enhances the compound's reactivity, potentially increasing its binding affinity to biological targets. The thiazole ring contributes to its overall stability and biological activity.
Antimicrobial Properties
Research indicates that compounds with thiazole and pyridine moieties often exhibit significant antimicrobial activity. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies suggest that derivatives of thiazole and pyridine exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways essential for tumor growth. For instance, compounds with similar structural features have shown efficacy against breast cancer cell lines .
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor, potentially affecting pathways related to inflammation or cancer progression. For example, thiazole derivatives have been reported to inhibit proteases and phospholipases, which are critical in various biochemical processes .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to our compound. The results indicated that modifications in the chlorinated pyridine structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low for compounds with similar configurations .
| Compound Structure | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative A | 8 | Staphylococcus aureus |
| Thiazole Derivative B | 16 | Escherichia coli |
Study 2: Anticancer Activity in Cell Lines
Another investigation focused on the anticancer effects of thiazole-containing compounds on MCF-7 breast cancer cells. The study revealed that certain derivatives caused significant cell death through apoptosis, with IC50 values indicating potent cytotoxicity .
| Compound Structure | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazole Derivative A | 12 | MCF-7 |
| Thiazole Derivative B | 25 | MCF-7 |
The biological activity of This compound is likely mediated through specific interactions with molecular targets such as enzymes or receptors. The binding may alter the conformation of these targets, leading to downstream effects that contribute to its antimicrobial and anticancer activities.
Proposed Mechanisms Include:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes, preventing substrate interaction.
- Receptor Modulation : Binding to cell surface receptors could initiate signaling cascades affecting cell proliferation and survival.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
Q & A
Q. What synthetic routes are optimal for preparing 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide, and how can intermediates be characterized?
- Methodological Answer: The compound can be synthesized via sequential heterocyclic coupling. For example:
- Step 1: React 5-chloropyridin-2-amine with a thiazole precursor (e.g., 2-bromo-4-thiazolecarboxylate) under Buchwald-Hartwig conditions to form the thiazole-pyridine core .
- Step 2: Introduce the morpholinophenyl group via amidation using 4-morpholinoaniline and chloroacetyl chloride in the presence of a base like K₂CO₃ .
- Characterization: Use H/C NMR to confirm regioselectivity, LC-MS for purity (>95%), and X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
Q. How can the purity and stability of this compound be ensured during storage for long-term studies?
- Methodological Answer:
- Purity: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor degradation products .
- Stability: Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the acetamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer:
- Assay Validation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based kinase inhibition).
- Off-Target Profiling: Screen against a panel of 50+ kinases (e.g., using KinomeScan) to identify non-specific interactions .
- Metabolite Interference: Perform LC-MS/MS to detect metabolite formation (e.g., dechlorinated byproducts) that may confound results .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the thiazole-morpholine pharmacophore?
- Methodological Answer:
- Analog Synthesis: Systematically vary substituents:
- Replace 5-chloropyridine with 5-fluoropyridine to assess halogen sensitivity .
- Modify the morpholine ring (e.g., piperazine or thiomorpholine) to evaluate steric/electronic effects .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify hotspots for binding .
Q. What crystallographic techniques are suitable for resolving conformational flexibility in the thiazole-acetamide moiety?
- Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for flexible regions .
- Refinement: Apply SHELXL with anisotropic displacement parameters and TWIN/BASF commands if twinning is observed .
- Validation: Check Ramachandran plots (≥90% in favored regions) and R-factors (R1 < 0.05) to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
